

# Apigenin: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 3-(5-methyl-1H-tetrazol-1-yl)phenol

CAS No.: 157124-40-8

Cat. No.: B121475

[Get Quote](#)

An In-depth Exploration of the Therapeutic Potential of the Flavonoid Apigenin (InChI Key: ZNAULYCHNQCCGW-UHFFFAOYSA-N)

## Introduction

Apigenin (4',5,7-trihydroxyflavone) is a naturally occurring flavone found in a wide variety of plants, including parsley, celery, chamomile, and fruits.[1] For centuries, preparations containing apigenin have been utilized in traditional medicine for their therapeutic properties.[2] In recent decades, this bioactive molecule has garnered significant attention from the scientific community for its potential role in disease prevention and treatment, particularly in oncology.[3] [4] Apigenin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for further investigation and drug development.[3][5][6] This technical guide provides a comprehensive overview of the chemistry, biological activities, and therapeutic potential of apigenin, with a focus on its applications in cancer research and drug discovery.

## Physicochemical Properties

Apigenin is a yellow crystalline solid with a molar mass of 270.240 g·mol<sup>-1</sup> and a melting point of 345 to 350 °C.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, characterized by high membrane permeability and low aqueous solubility.[7] The low water solubility of apigenin presents a challenge for its bioavailability.[8] The partition coefficient

(log K) of apigenin in an n-octanol/water system is 2.87, indicating its lipophilic nature.[9]

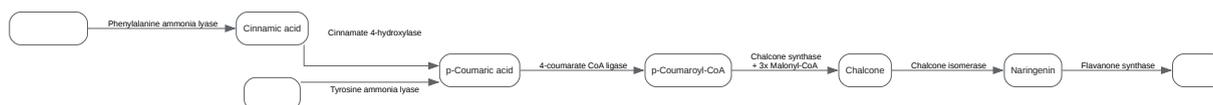
Apigenin exhibits strong UV absorbance at wavelengths of 212, 269, and 337 nm.[9]

Property	Value	Reference
Molecular Formula	C15H10O5	[1]
Molar Mass	270.240 g·mol <sup>-1</sup>	[1]
Melting Point	345 to 350 °C	[1]
Log K (n-octanol/water)	2.87	[9]
UV λ <sub>max</sub>	212, 269, 337 nm	[9]
Tfus (Fusion Temperature)	639.72 K	[10]

## Biosynthesis and Chemical Synthesis

### Biosynthesis

Apigenin is a product of the phenylpropanoid pathway, derived from the amino acids L-phenylalanine or L-tyrosine.[1] The biosynthetic route involves the conversion of these precursors to p-coumaric acid, which is then activated with Coenzyme-A.[11] Subsequently, three molecules of malonyl-CoA are condensed with p-coumaroyl-CoA to form a chalcone, which is then isomerized and oxidized to yield apigenin.[1][11]



[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of Apigenin.

### Chemical Synthesis

Several methods for the chemical synthesis of apigenin have been reported. One common approach involves the condensation of a substituted acetophenone with a substituted benzaldehyde derivative. For example, a synthetic route starting from phloroglucinol and anisaldehyde has been developed.<sup>[12]</sup> Another patented method describes a two-step process involving the preparation of para-hydroxybenzene ethyl acetoacetate followed by its reaction with phloroglucinol.<sup>[13]</sup>

A Representative Synthetic Protocol:

A patented synthetic method for apigenin involves the following key steps<sup>[13]</sup>:

- Preparation of para-hydroxybenzene methyl acetoacetate:
  - Dissolve p-hydroxyacetophenone in a suitable solvent (e.g., toluene, ethanol, or methanol) with a basic catalyst.
  - Add diethyl carbonate dropwise at a controlled temperature (0-25 °C).
  - Heat the reaction mixture (30-100 °C) until the starting material is consumed.
  - Recover the solvent under reduced pressure and wash the residue to neutrality to obtain the intermediate.
- Preparation of Apigenin:
  - React the para-hydroxybenzene methyl acetoacetate with anhydrous phloroglucinol under solvent-free conditions.
  - Heat the mixture to 145-155 °C for 6-10 hours under vacuum.
  - The resulting crude product is then purified to yield apigenin.

## Biological Activities and Mechanism of Action

Apigenin exerts a wide range of biological effects, with its anticancer properties being the most extensively studied. It can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation, through its interaction with multiple signaling pathways.

## Anticancer Activity

Apigenin has demonstrated anticancer activity against various cancer types, including breast, cervical, lung, pancreatic, and prostate cancers.[7] Its mechanisms of action are multifaceted and involve:

- **Induction of Apoptosis:** Apigenin can trigger programmed cell death in cancer cells through both the intrinsic and extrinsic pathways.[8] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[8]
- **Cell Cycle Arrest:** Apigenin can induce cell cycle arrest at the G2/M or G0/G1 phases in cancer cells, thereby inhibiting their proliferation.[8][14]
- **Anti-inflammatory Effects:** Chronic inflammation is a known driver of cancer development. Apigenin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[6][15]
- **Antioxidant Activity:** Apigenin can scavenge free radicals and reduce oxidative stress, which plays a crucial role in carcinogenesis.[3]
- **Inhibition of Angiogenesis:** Apigenin can suppress the formation of new blood vessels that are essential for tumor growth and metastasis by targeting pathways such as HIF-1 $\alpha$ /VEGF. [14]

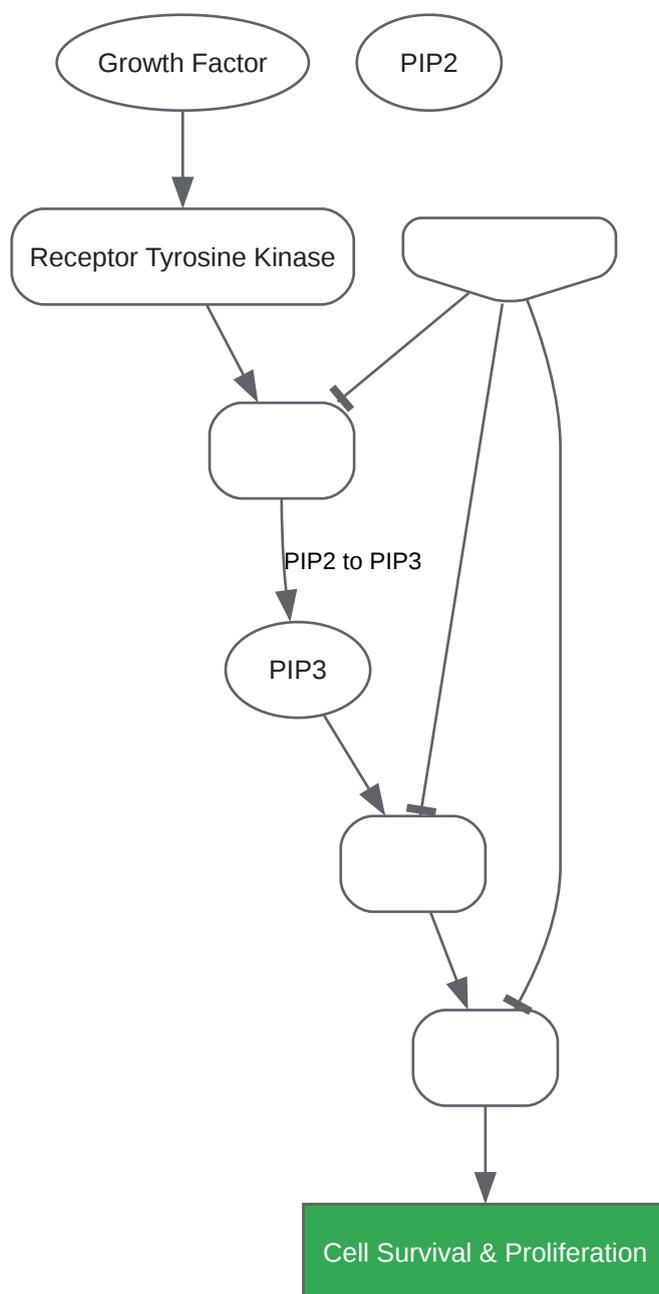
IC50 Values of Apigenin in Various Cancer Cell Lines:

Cell Line	Cancer Type	IC50 ( $\mu\text{M}$ )	Reference
HL-60	Leukemia	30	[16]
K562	Leukemia	>100	[16]
TF1	Leukemia	>100	[16]
MCF-7	Breast Cancer	2.30	[17]
MDA-MB-231	Breast Cancer	4.07	[17]
HT29	Colorectal Cancer	12.5 - 25	[18]
PANC-1	Pancreatic Cancer	>500 (as nanoformulation)	[15]

## Modulation of Key Signaling Pathways

Apigenin's anticancer effects are mediated through its ability to modulate several critical signaling pathways:

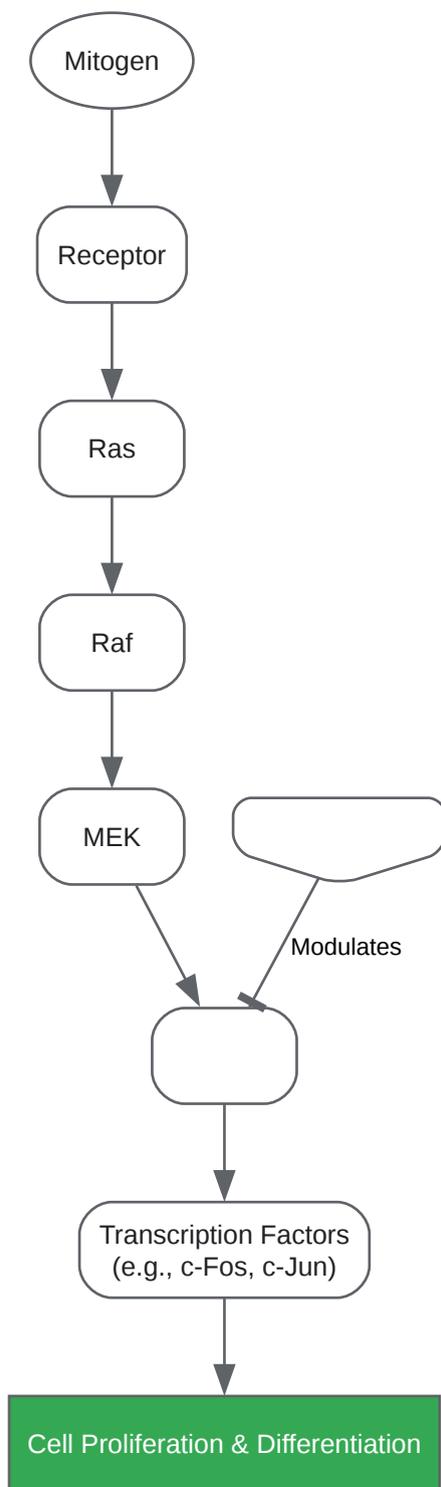
- **PI3K/Akt/mTOR Pathway:** This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Apigenin can inhibit this pathway by preventing the phosphorylation of Akt and mTOR. [19][20][21]



[Click to download full resolution via product page](#)

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.

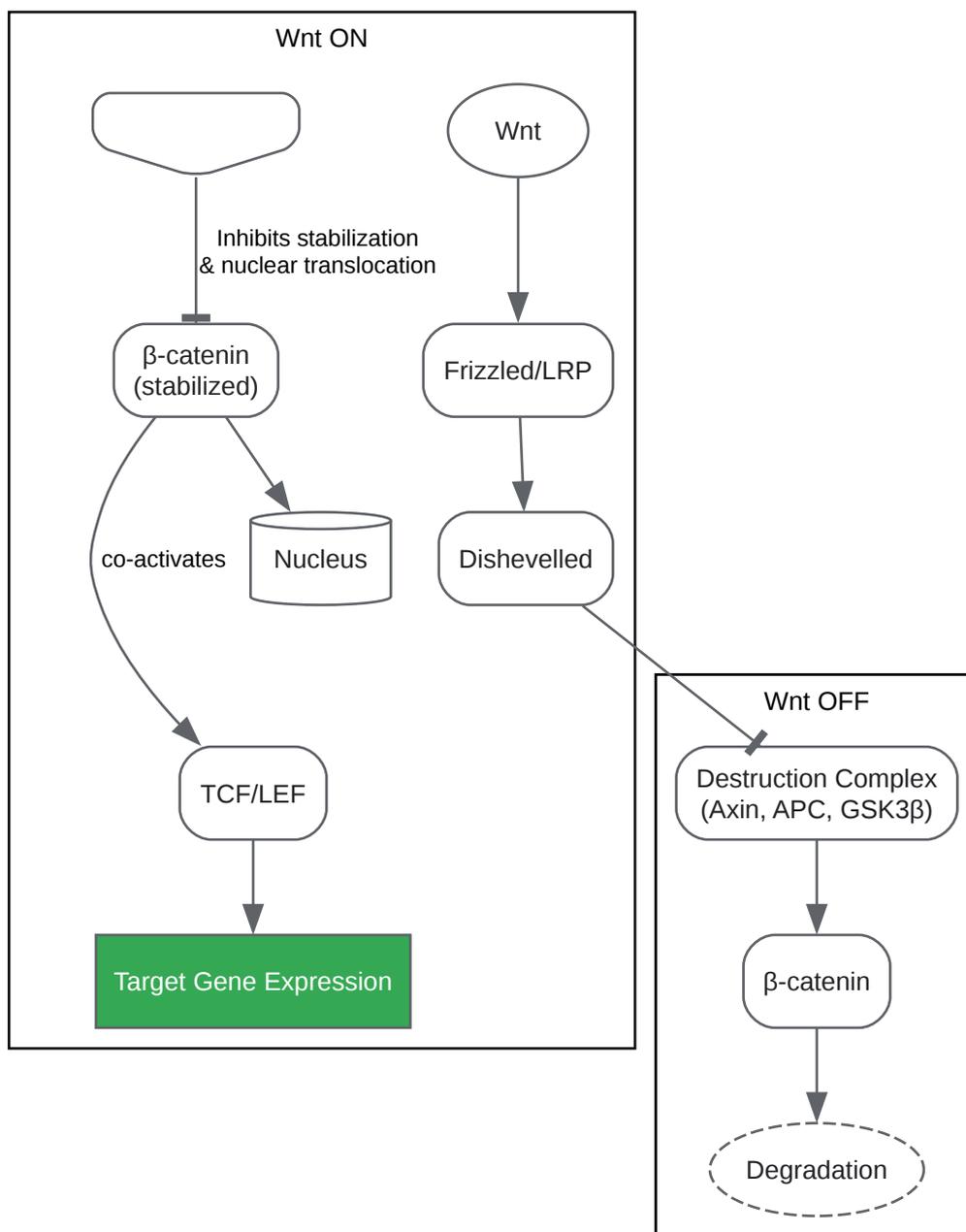
- MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial regulator of cell growth and differentiation. Apigenin has been shown to modulate this pathway, although its effects can be cell-type specific, sometimes leading to suppression and other times activation, ultimately resulting in cell cycle arrest.[1][22]



[Click to download full resolution via product page](#)

Caption: Modulation of the MAPK/ERK pathway by Apigenin.

- Wnt/ $\beta$ -catenin Pathway: Dysregulation of the Wnt/ $\beta$ -catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Apigenin can inhibit this pathway by preventing the nuclear translocation of  $\beta$ -catenin and downregulating its target genes.[19][23][24]



[Click to download full resolution via product page](#)

Caption: Apigenin's inhibitory effect on the Wnt/ $\beta$ -catenin signaling pathway.

## Pharmacokinetics and Bioavailability

Despite its promising in vitro activities, the therapeutic application of apigenin is limited by its poor oral bioavailability, which is estimated to be around 30%.<sup>[25]</sup> This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the liver. To overcome these limitations, various formulation strategies, such as the development of nanoparticles and solid dispersions, are being explored to enhance its solubility and bioavailability.<sup>[8]</sup>

Pharmacokinetic Parameters of Apigenin in Rats:

Route	Dose (mg/kg)	Cmax (µg/L)	Tmax (h)	AUC (µg·h/L)	Vd (L/kg)	Reference
IV	20	-	-	-	15.75 ± 11.73	<sup>[25]</sup>
IV	5.4	-	-	-	2.07 ± 0.14	<sup>[25]</sup>
Oral	-	-	-	-	-	<sup>[26]</sup>

Note: A comprehensive table with more data points from different studies would be beneficial for a complete pharmacokinetic profile.

## Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of apigenin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. Several analytical techniques have been developed and validated for this purpose.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of apigenin. Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed for separation.

Validated RP-HPLC Method for Apigenin Quantification<sup>[4][5][27]</sup>:

- Column: Kromasil C18 (250mm x 4.6mm, 5µm) or similar.

- Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) or methanol and 0.5% trifluoroacetic acid (80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 268 nm.
- Linearity: Typically in the range of 10-100 ng/mL or 10-50 µg/ml.
- Sample Preparation (for plant extracts):
  - Accurately weigh the extract and dissolve it in ethanol.
  - Sonicate for 10 minutes.
  - Dilute the solution with the mobile phase to the desired concentration.
  - Filter the sample before injection.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of apigenin, particularly in complex biological matrices like plasma and bile.

LC-MS/MS Method for Apigenin Quantification in Biological Samples[28][29][30]:

- Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
- Column: A suitable C18 column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid.
- Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for apigenin and an internal standard.
- Sample Preparation:
  - Plasma/Blood (Protein Precipitation):
    - Add acetonitrile (containing an internal standard) to the plasma/blood sample to precipitate proteins.
    - Vortex and centrifuge.
    - Evaporate the supernatant and reconstitute the residue in the mobile phase.
  - Bile (Solid Phase Extraction - SPE):
    - Dilute the bile sample with water (containing an internal standard).
    - Load the sample onto a conditioned SPE cartridge.
    - Wash the cartridge to remove interferences.
    - Elute the analyte with methanol.
    - Evaporate the eluate and reconstitute in the mobile phase.

## Future Perspectives and Drug Development

Apigenin holds significant promise as a therapeutic agent, particularly in the field of oncology. However, several challenges need to be addressed to translate its potential into clinical applications. Future research should focus on:

- Improving Bioavailability: The development of novel drug delivery systems is crucial to enhance the oral bioavailability of apigenin.
- Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of apigenin in humans for various diseases.

- **Combination Therapies:** Investigating the synergistic effects of apigenin with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
- **Target Identification and Validation:** Further studies are required to fully elucidate the molecular targets of apigenin and validate their role in its therapeutic effects.

## Conclusion

Apigenin is a pleiotropic natural compound with a wide array of pharmacological activities. Its ability to modulate multiple key signaling pathways involved in carcinogenesis makes it a compelling candidate for cancer prevention and therapy. While its poor bioavailability remains a significant hurdle, ongoing research into advanced drug delivery systems offers hope for overcoming this limitation. A deeper understanding of its mechanisms of action and continued investigation into its clinical potential will be instrumental in harnessing the full therapeutic benefits of this remarkable flavonoid.

## References

- Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2019). The Therapeutic Potential of Apigenin. *International journal of molecular sciences*, 20(13), 3245.
- Shankar, E., Goel, A., Gupta, K., & Gupta, S. (2017). The Therapeutic Potential of Apigenin. *Frontiers in oncology*, 7, 133.
- Madunić, J., Madunić, I. V., Muselin, F., & Parić, A. (2021). Nanoformulated Phytochemicals Against Pancreatic Cancer: Emerging Adva. *International Journal of Nanomedicine*, 16, 4735–4757.
- Lefort, E. C., & Blay, J. (2013). Apigenin and its impact on gastrointestinal cancers. *Molecular nutrition & food research*, 57(1), 126–144.
- Wikipedia contributors. (2024, January 15). Apigenin. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [\[Link\]](#)
- Valicherla, R. K., et al. (2018). LC-MS/MS Method for the Simultaneous Quantification of Luteolin, Wedelolactone and Apigenin in Mice Plasma Using Hansen Solubility Parameters for Liquid-Liquid Extraction: Application to Pharmacokinetics of Eclipta Alba Chormoform Fraction.
- Salehi, B., et al. (2020). Apigenin: A comprehensive review of its chemistry, pharmacology, and health effects. *Phytotherapy Research*, 34(7), 1483-1506.

- Gomathy, S., Narendran, S. T., Meyyanathan, S. N., & Gowramma, B. (2020). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF APIGENIN AND LUTEOLIN IN COMMERCIAL FORMULATION. *Journal of Global Pharma Technology*, 12(8), 4785-4791.
- Ruela-de-Sousa, R. R., Fuhler, G. M., Blom, N., Ferreira, C. V., Aoyama, H., & Peppelenbosch, M. P. (2010). Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy.
- Yeole, P. G., et al. (2014). Total Synthesis of Apigenin. *Journal of Heterocyclic Chemistry*, 51(S1), E23-E25.
- BenchChem. (2025).
- Ali, F., et al. (2022). Apigenin And Its Anticancer Activity By Using Molecular Docking.
- Ozbey, U., & Attar, R. (2021). Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells. *Journal of gastrointestinal cancer*, 52(4), 1334–1341.
- Sereya, K., et al. (2018). Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract. *Der Pharmacia Lettre*, 10(3), 30-36.
- ResearchGate. (n.d.). Modulation of PI3K/AKT/MTOR pathway by apigein. Retrieved January 25, 2026, from [[Link](#)]
- Xu, M., et al. (2016). Apigenin suppresses colorectal cancer cell proliferation, migration and invasion via inhibition of the Wnt/ $\beta$ -catenin signaling pathway. *Oncology letters*, 11(5), 3075–3080.
- Google Patents. (n.d.). CN104031016A - Synthetic method of apigenin.
- Wang, Y., et al. (2014). The Effect of Apigenin on Pharmacokinetics of Imatinib and Its Metabolite N-Desmethyl Imatinib in Rats.
- Zhang, L., et al. (2012). Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development. *Journal of pharmaceutical and biomedical analysis*, 66, 276–281.
- Rathod, P. S., Bhusari, S. S., & Wakte, P. (2022). Development and Validation of High-Performance Liquid Chromatography Method for Apigenin from Parsley Leaves Extract. *International Journal of Recent Advances in Multidisciplinary Topics*, 3(4), 179-183.
- Avram, S., et al. (2023). Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer. *International journal of molecular sciences*, 24(13), 10842.
- Nakajima, Y., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. *Molecules*, 29(11), 2541.

- Stanford University. (n.d.). Wnt signaling pathway diagram. The WNT Homepage. Retrieved January 25, 2026, from [\[Link\]](#)
- Encyclopedia MDPI. (n.d.). Chemistry and Biosynthesis of Apigenin. Retrieved January 25, 2026, from [\[Link\]](#)
- Yan, X., Qi, M., Li, P., Zhan, Y., & Shao, H. (2017). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. *Cell & bioscience*, 7, 50.
- S, S., et al. (2015). Development of Simultaneous LC–MS/MS Method for the Quantitation of Apigenin, Luteolin and Quercetin in *Achillea millefolium* E. *Der Pharma Chemica*, 7(10), 323-331.
- Ruela-de-Sousa, R. R., et al. (2010). Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy.
- Shukla, S., & Gupta, S. (2007). Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells. *Cell cycle (Georgetown, Tex.)*, 6(9), 1102–1114.
- Kashyap, P., et al. (2023). Phytochemistry and Pharmacological Aspects of Apigenin: A Review. *Current pharmaceutical design*, 29(20), 1547–1565.
- ResearchGate. (n.d.). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Retrieved January 25, 2026, from [\[Link\]](#)
- Shakeel, F., et al. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. *Journal of Molecular Liquids*, 234, 130-136.
- YouTube. (2024, April 20). MAPK Signaling Pathway || Animated Explanation. Retrieved January 25, 2026, from [\[Link\]](#)
- Stanford University. (n.d.). Wnt signaling pathway diagram. The WNT Homepage. Retrieved January 25, 2026, from [\[Link\]](#)
- Lefort, E. C., & Blay, J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. *Frontiers in pharmacology*, 12, 635252.

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. scholarsresearchlibrary.com \[scholarsresearchlibrary.com\]](#)
- [5. Development and Validation of High-Performance Liquid Chromatography Method for Apigenin from Parsley Leaves Extract | International Journal of Recent Advances in Multidisciplinary Topics \[journals.ijramt.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. mdpi.com \[mdpi.com\]](#)
- [8. ijhsr.org \[ijhsr.org\]](#)
- [9. Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. faculty.ksu.edu.sa \[faculty.ksu.edu.sa\]](#)
- [11. encyclopedia.pub \[encyclopedia.pub\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. CN104031016A - Synthetic method of apigenin - Google Patents \[patents.google.com\]](#)
- [14. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. dovepress.com \[dovepress.com\]](#)
- [16. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. mdpi.com \[mdpi.com\]](#)
- [18. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer \(HT29\) Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. tandfonline.com \[tandfonline.com\]](#)

- [23. mdpi.com \[mdpi.com\]](#)
- [24. spandidos-publications.com \[spandidos-publications.com\]](#)
- [25. Frontiers | Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? \[frontiersin.org\]](#)
- [26. The Effect of Apigenin on Pharmacokinetics of Imatinib and Its Metabolite N-Desmethyl Imatinib in Rats - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [27. online.bamu.ac.in \[online.bamu.ac.in\]](#)
- [28. researchgate.net \[researchgate.net\]](#)
- [29. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [30. scholarsresearchlibrary.com \[scholarsresearchlibrary.com\]](#)
- To cite this document: BenchChem. [Apigenin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121475#inchi-key-znaulychnqccgw-uhfffaoyisa-n-research\]](https://www.benchchem.com/product/b121475#inchi-key-znaulychnqccgw-uhfffaoyisa-n-research)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

